5-(2-phenyl-4-triazolyl)-2H-tetrazole

Description

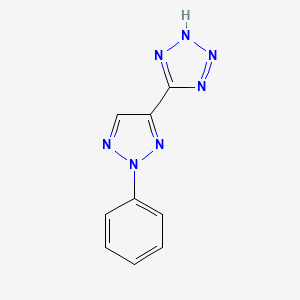

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H7N7 |

|---|---|

Molecular Weight |

213.2 g/mol |

IUPAC Name |

5-(2-phenyltriazol-4-yl)-2H-tetrazole |

InChI |

InChI=1S/C9H7N7/c1-2-4-7(5-3-1)16-10-6-8(13-16)9-11-14-15-12-9/h1-6H,(H,11,12,14,15) |

InChI Key |

SGEBOFZTVYARIF-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)N2N=CC(=N2)C3=NNN=N3 |

Canonical SMILES |

C1=CC=C(C=C1)N2N=CC(=N2)C3=NNN=N3 |

Origin of Product |

United States |

Advanced Spectroscopic and Crystallographic Investigations of 5 2 Phenyl 4 Triazolyl 2h Tetrazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of complex organic compounds. For a molecule like 5-(2-phenyl-4-triazolyl)-2H-tetrazole, NMR provides definitive evidence for the connectivity of the atoms and offers insights into the electronic environment of the constituent nuclei.

Elucidation of Connectivity and Stereochemistry via 1D and 2D NMR Techniques

One-dimensional (1D) NMR techniques such as ¹H and ¹³C NMR are fundamental for identifying the basic carbon-hydrogen framework of the molecule.

In the ¹H NMR spectrum, distinct signals are expected for the protons of the phenyl ring and the triazole ring. For the analogous compound, 5-(1-phenyl-1H-1,2,3-triazol-4-yl)-1H-tetrazole, the triazole proton appears as a sharp singlet at approximately δ 8.17 ppm. lookchem.com The aromatic protons of the phenyl group typically appear as a multiplet in the range of δ 7.41–7.84 ppm. lookchem.com

The ¹³C NMR spectrum provides crucial information about the carbon skeleton. The carbon atom of the tetrazole ring is particularly diagnostic. For 2,5-disubstituted 2H-tetrazoles, this carbon signal typically appears in the downfield region of δ 161–165 ppm. For the isomer 5-(1-phenyl-1H-1,2,3-triazol-4-yl)-1H-tetrazole, the tetrazole carbon resonates at δ 151.9 ppm, while the triazole and phenyl carbons show signals between δ 121.1 and 147.4 ppm. lookchem.com

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to unambiguously assign these signals. A COSY spectrum would reveal the coupling between protons on the phenyl ring, while an HSQC spectrum would correlate each proton with its directly attached carbon atom, confirming the C-H connections within the phenyl and triazole rings.

Table 1: Representative ¹H and ¹³C NMR Data for Structurally Similar Compounds Data presented for the isomer 5-(1-phenyl-1H-1,2,3-triazol-4-yl)-1H-tetrazole. lookchem.com

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

| ¹H | 8.17 (s) | Triazole CH |

| ¹H | 7.41-7.84 (m) | Phenyl H |

| ¹³C | 151.9 | Tetrazole C |

| ¹³C | 147.4 | Triazole C |

| ¹³C | 129.8 | Phenyl C |

| ¹³C | 126.4 | Phenyl C |

| ¹³C | 125.4 | Phenyl C |

| ¹³C | 122.7 | Triazole CH |

| ¹³C | 121.1 | Phenyl C |

Dynamic NMR Studies on Conformational Exchange and Tautomerism

The tetrazole moiety is known for its potential for tautomerism, with protons capable of exchanging between nitrogen atoms. bohrium.com For 5-substituted tetrazoles, 1H- and 2H-tautomers are possible. The substitution at the N2 position in this compound should, in principle, prevent this tautomerism within the tetrazole ring.

However, dynamic NMR (DNMR) studies could be employed to investigate restricted rotation around the C-C single bond connecting the triazole and tetrazole rings. At lower temperatures, separate signals for conformers might be observable if the rotational energy barrier is sufficiently high. As the temperature is increased, these signals would coalesce, allowing for the calculation of the rotational energy barrier (ΔG‡). This would provide valuable information about the molecule's conformational flexibility. While proton exchange within the imidazole (B134444) ring has been studied using DNMR, similar studies on this specific triazole-tetrazole linkage are not widely reported. bohrium.com

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the types of bonds present and their geometric arrangement, making them excellent for functional group identification and structural analysis.

Correlating Vibrational Modes with Molecular Structure and Bonding

The IR and Raman spectra of this compound would be characterized by vibrations from the phenyl, triazole, and tetrazole rings.

Phenyl Ring Vibrations: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. C=C stretching vibrations within the ring typically appear in the 1450–1600 cm⁻¹ region. lookchem.com

Triazole Ring Vibrations: The triazole ring exhibits characteristic stretching and bending vibrations. N-N stretching and C=N stretching modes are found in the 1200-1600 cm⁻¹ range. rsc.org

Tetrazole Ring Vibrations: The tetrazole ring has characteristic vibrations, including C=N and N=N stretching, typically observed between 1300 cm⁻¹ and 1650 cm⁻¹. growingscience.com The ring breathing and deformation modes occur at lower frequencies. For many tetrazole derivatives, characteristic bands are observed around 1250 cm⁻¹, 1030-1140 cm⁻¹, and 990 cm⁻¹. acgpubs.org

For the isomer 5-(1-phenyl-1H-1,2,3-triazol-4-yl)-1H-tetrazole, key IR absorptions were noted at 2340 cm⁻¹ (attributed to N=N-N), and at 1572 and 1450 cm⁻¹ (C=C stretching). lookchem.com

Table 2: Characteristic Infrared (IR) Absorption Bands for Related Heterocyclic Compounds

| Wavenumber (cm⁻¹) | Assignment | Compound Type | Reference |

| > 3000 | Aromatic C-H Stretch | Phenyl-containing compounds | lookchem.comgrowingscience.com |

| 1450-1600 | Aromatic C=C Stretch | Phenyl-containing compounds | lookchem.com |

| 1300-1650 | C=N, N=N Stretch | Tetrazole derivatives | growingscience.com |

| 1200-1600 | C=N, N-N Stretch | Triazole derivatives | rsc.org |

| 990-1250 | Tetrazole Ring Modes | Tetrazole derivatives | acgpubs.org |

Experimental and Computational Vibrational Analysis

A powerful approach to understanding vibrational spectra involves a combined experimental and computational methodology. Experimental IR and Raman spectra are recorded, and then theoretical calculations, typically using Density Functional Theory (DFT), are performed. DFT methods can predict the vibrational frequencies and intensities with a high degree of accuracy. pnrjournal.com

By comparing the calculated spectrum with the experimental one, a detailed assignment of each vibrational band to a specific molecular motion (e.g., stretching, bending, or a coupled mode) can be achieved. This combined analysis would provide a definitive vibrational characterization of this compound, confirming its structural integrity and bonding patterns. Such computational studies have been successfully applied to analyze the spectra of complex triazole and tetrazole anions. mdpi.com

X-ray Diffraction Studies

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. It provides accurate measurements of bond lengths, bond angles, and torsion angles, revealing the exact conformation and intermolecular interactions.

For a compound like this compound, an X-ray crystal structure would definitively confirm the connectivity between the rings, the 2H-tautomeric form of the tetrazole, and the position of the phenyl group on the triazole ring.

Crystallographic data from related structures provide valuable insights. For instance, the structure of 3-(5-phenyl-2H-tetrazol-2-yl)pyridine shows a nearly planar arrangement, with a small dihedral angle between the tetrazole and pyridine (B92270) rings, suggesting potential π-π conjugation. minia.edu.eg Similarly, the crystal structure of a silver(I) complex with 2-allyl-5-phenyl-2H-tetrazole confirms the N2-substitution on the tetrazole ring. lnu.edu.ua In 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid, the dihedral angle between the triazole and phenyl rings is small (4.72°), indicating a high degree of planarity. researchgate.net

Table 3: Illustrative Crystallographic Parameters from a Related Compound, 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine minia.edu.eg

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Torsion Angle (Phenyl-Tetrazole) | ~18.0° |

| Torsion Angle (Tetrazole-Pyridine) | ~11.0° |

Solid-State Molecular Conformation and Crystal Packing Analysis

The solid-state conformation of a molecule is determined by the arrangement of its atoms in the crystal lattice, which is elucidated through single-crystal X-ray diffraction. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, defining the molecule's three-dimensional shape.

The crystal packing describes how individual molecules are arranged in the crystal lattice. This arrangement is governed by the molecule's shape and the intermolecular forces it can form. Molecules will pack to maximize attractive interactions and minimize steric hindrance, leading to a stable, repeating three-dimensional structure. The packing efficiency and the resulting crystal system (e.g., monoclinic, triclinic) would be determined from the unit cell parameters and space group obtained from X-ray diffraction data.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1002.5 |

| Z (molecules per unit cell) | 4 |

Note: This table is purely illustrative and not based on experimental data.

Theoretical and Computational Chemistry of 5 2 Phenyl 4 Triazolyl 2h Tetrazole

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the three-dimensional structure and electronic nature of molecules like 5-(2-phenyl-4-triazolyl)-2H-tetrazole.

Density Functional Theory (DFT) has been widely applied to study the ground state properties of related heterocyclic compounds. For instance, DFT calculations at the B3LYP/6-311+G(d,p) level of theory have been used to determine the optimized geometries, bond lengths, and bond angles of 2,5-disubstituted 2H-tetrazoles. acs.org These studies indicate that the tetrazole ring maintains a planar structure. In analogous systems, such as 2,2'-(5,5'-(1,4-phenylene)bis(1H-tetrazole-5,1-diyl))bis-N-acetamides, DFT calculations using the B3LYP functional with 6-311++G(d) and 6-31G(d) basis sets have been employed to analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding charge transfer within the molecule. researchgate.net

For a molecule like this compound, it is anticipated that the phenyl and triazole rings would not be coplanar with the tetrazole ring due to steric hindrance. The dihedral angles between these rings are a key aspect of its conformational analysis. In a study of a tri-substituted 1,2,3-triazole, the dihedral angle between the central triazole ring and a phenyl substituent was found to be 28.10 (17)°. nih.gov

Table 1: Representative Calculated Geometrical Parameters for a Substituted 1,2,3-Triazole Ring

| Parameter | Bond Length (Å) / Bond Angle (°) |

| N1-N2 | 1.341 (4) |

| N2=N3 | 1.306 (4) |

| N3-C1 | 1.368 (4) |

| C1-C2 | 1.388 (4) |

| C2-N1 | 1.347 (4) |

| N1-N2-N3 | 109.9 (2) |

| N2-N3-C1 | 106.8 (2) |

| N3-C1-C2 | 108.8 (3) |

| C1-C2-N1 | 106.7 (3) |

| C2-N1-N2 | 107.8 (3) |

| Data from a study on Methyl 3-[(1-benzyl-4-phenyl-1H-1,2,3-triazol-5-yl)formamido]propanoate. nih.gov |

Tautomerism is a significant feature of both tetrazole and triazole rings. For 5-substituted tetrazoles, two primary tautomeric forms, 1H- and 2H-tetrazoles, exist. In the gas phase, the 2H-tautomer is generally more stable, while in solution, the 1H-tautomer often predominates. acs.org High-level ab initio studies on tetrazole itself have shown that while the barriers for monomolecular tautomeric transformations are high, they are significantly lowered in the presence of hydrogen-bonded complexes, facilitating interconversion between different tautomers. acs.org

Molecular Reactivity and Reaction Pathway Modeling

Computational methods are also instrumental in predicting the reactivity of this compound and modeling its potential reaction pathways.

The photochemical behavior of tetrazoles is an area of active research. Upon photoirradiation, diaryltetrazoles can generate highly reactive nitrile imines. nih.gov These intermediates can then participate in 1,3-dipolar cycloaddition reactions with various dipolarophiles. nih.govnih.gov Computational studies, including the distortion/interaction model, have been used to predict the reactivities of these cycloadditions. nih.gov Such models can help in understanding the factors that control the reaction rates and selectivities.

The prediction of reactive sites within this compound can be achieved through the analysis of its electronic structure. The distribution of HOMO and LUMO provides insights into the nucleophilic and electrophilic centers of the molecule. For instance, in a study of 2,3,5,6-tetra(1H-tetrazol-5-yl)pyrazine, the HOMO was found to be distributed on both the pyrazine (B50134) and tetrazole rings, while the LUMO was mainly on the pyrazine ring. nih.gov This suggests that the tetrazole rings could be involved in nucleophilic attacks.

Furthermore, local reactivity descriptors derived from conceptual DFT, such as Fukui functions, can be calculated to provide a more detailed picture of the reactive sites for electrophilic, nucleophilic, and radical attacks. researchgate.net

Advanced Computational Simulations

Computer-aided prediction of biological activity is another area where computational tools are applied. Programs like PASS (Prediction of Activity Spectra for Substances) have been used to estimate the potential biological activities of tetrazole-containing compounds based on their structure. almazovcentre.runih.gov

Ab Initio Molecular Dynamics for Conformational Dynamics

No published studies were found that have utilized ab initio molecular dynamics simulations to explore the conformational dynamics of this compound. This type of analysis, which involves calculating the forces on atoms from first principles quantum mechanics to simulate their motion, would provide critical insights into the molecule's flexibility, the rotational barriers of its phenyl and triazole rings, and the accessible conformational states over time. However, such specific research has not been made publicly available.

Charge and Energy Decomposition Analysis for Intermolecular Interactions

Similarly, there is no available research detailing the use of Charge and Energy Decomposition Analysis (EDA) to study the intermolecular interactions of this compound. EDA is a powerful computational method used to break down the total interaction energy between molecules into physically meaningful components, such as electrostatic, exchange-repulsion, polarization, and charge-transfer terms. This analysis would be essential for understanding how the molecule interacts with itself in condensed phases or with other molecules in a biological or material science context. The absence of such studies in the literature prevents a detailed discussion and the creation of relevant data tables.

Chemical Reactivity and Transformation Pathways of the 5 2 Phenyl 4 Triazolyl 2h Tetrazole Scaffold

Thermal and Photochemical Decomposition Mechanisms

The tetrazole ring is known for its propensity to undergo thermal or photochemical decomposition, primarily through the extrusion of molecular nitrogen. This reactivity is a cornerstone of tetrazole chemistry and is influenced by the nature and position of its substituents.

The thermal and photochemical decomposition of tetrazoles typically proceeds with the loss of a molecule of dinitrogen (N₂). This process can occur through a concerted mechanism or via the formation of transient intermediates. For 2,5-disubstituted tetrazoles, photolysis often leads to the formation of a nitrile imine intermediate. researchgate.net The presence of electron-withdrawing groups on the tetrazole ring can facilitate this decomposition. nih.gov

Theoretical studies on the photodegradation of related tetrazole derivatives, such as 1-phenyl-4-allyl-tetrazol-5-one, suggest that nitrogen photoextrusion can occur from an excited triplet state, leading to a triplet biradical intermediate. uc.pt While the exact mechanism for 5-(2-phenyl-4-triazolyl)-2H-tetrazole has not been elucidated, it is plausible that similar pathways involving nitrogen extrusion are operative under thermal or photochemical stimulation. High-level ab initio studies on the parent tetrazole molecule have shown that unimolecular reactions involving N₂ elimination are generally favored over other decomposition pathways. acs.org

The primary reactive intermediate formed upon nitrogen extrusion from a 2,5-disubstituted tetrazole is a nitrile imine. researchgate.net This highly reactive 1,3-dipole can then undergo a variety of subsequent reactions, including intramolecular cyclizations or intermolecular reactions with surrounding molecules. For instance, in the presence of a dipolarophile like a maleimide, the nitrile imine can participate in a [3+2] cycloaddition reaction to form a new heterocyclic ring. researchgate.net

The secondary products of decomposition are therefore highly dependent on the reaction conditions and the presence of other reagents. In the absence of a trapping agent, the nitrile imine may undergo rearrangement or react with the solvent. The decomposition of tetrazoles can serve as a source of valuable reactive intermediates for the synthesis of other complex molecules. researchgate.net

Electrophilic and Nucleophilic Reactions on the Heterocyclic Rings

The presence of multiple aromatic rings in this compound offers several sites for electrophilic and nucleophilic attack. The reactivity of each ring is influenced by the electronic effects of the others.

The phenyl ring, being attached to the electron-withdrawing triazole and tetrazole systems, is expected to be deactivated towards electrophilic aromatic substitution. However, electrophilic substitution reactions, such as nitration, have been successfully carried out on related 2-adamantyl-5-aryltetrazoles under forcing conditions using a mixture of nitric and sulfuric acids. nih.gov This suggests that electrophilic substitution on the phenyl ring of this compound is feasible, likely directing incoming electrophiles to the meta-position relative to the triazolyl substituent.

The triazole ring itself is generally resistant to electrophilic attack due to its electron-deficient nature. Nucleophilic substitution on the triazole ring is more common, particularly if a suitable leaving group is present.

While the tetrazole ring is susceptible to decomposition via nitrogen extrusion, the triazole ring is generally more stable. Ring-opening of the tetrazole ring can be initiated by nucleophilic attack, particularly under harsh conditions. For instance, the degradative acylation of 5-substituted-1H-tetrazoles with acyl halides can lead to the formation of 1,3,4-oxadiazoles. beilstein-journals.org

Rearrangement reactions can occur in the fragments generated after the initial decomposition of the tetrazole ring. The specific rearrangement pathways would be dictated by the nature of the substituents and the reaction conditions.

Acid-Base Properties and Protonation/Deprotonation Equilibria

The acid-base properties of this compound are primarily associated with the tetrazole and triazole rings.

The tetrazole ring contains an acidic proton (N-H). The pKa of the parent 1H-tetrazole is approximately 4.9, making it comparable in acidity to a carboxylic acid. researchgate.netnih.gov The acidity of the tetrazole ring in the target molecule will be influenced by the electronic nature of the 2-phenyl-4-triazolyl substituent. Given the electron-withdrawing nature of the triazolyl ring, the pKa of the tetrazole moiety in this compound is expected to be lower (i.e., more acidic) than that of unsubstituted tetrazole.

The triazole ring also possesses basic nitrogen atoms that can be protonated in acidic media. The pKa values for the protonation of some triazole derivatives have been determined to be in the range of 5.0-5.2. researchgate.net Therefore, in a sufficiently acidic environment, the triazole ring of this compound could undergo protonation. The exact site of protonation on the triazole ring would depend on the relative basicities of the nitrogen atoms.

Data Tables

Table 1: Summary of Potential Reactivity of the this compound Scaffold (Based on Analogue Studies)

| Reaction Type | Ring System | Expected Reactivity | Conditions/Reagents | Potential Products |

| Thermal/Photochemical Decomposition | Tetrazole | Nitrogen extrusion | Heat or UV light | Nitrile imine, N₂ |

| Electrophilic Substitution | Phenyl | Deactivated, meta-directing | HNO₃/H₂SO₄ | Nitro-substituted derivatives |

| Nucleophilic Substitution | Triazole | Possible with leaving group | Nucleophiles | Substituted triazole derivatives |

| Ring-Opening | Tetrazole | Possible under harsh conditions | Acyl halides | Oxadiazole derivatives |

| Protonation | Triazole | Basic nitrogen atoms | Acidic media | Protonated species |

| Deprotonation | Tetrazole | Acidic N-H | Basic media | Tetrazolate anion |

Advanced Applications and Derivatization Potential of 5 2 Phenyl 4 Triazolyl 2h Tetrazole in Specialized Chemical Fields

Coordination Chemistry and Ligand Design

In the field of coordination chemistry, ligands containing multiple, distinct N-donor heterocyclic rings are of significant interest for designing coordination polymers and metal-organic frameworks (MOFs). researchgate.net The combination of triazole and tetrazole units within a single molecular backbone offers the potential for varied coordination modes, enabling the formation of polynuclear complexes and multidimensional networks. researchgate.net The design of such heterobifunctional ligands is a crucial strategy for modulating the properties and structures of the resulting metal-organic materials.

A structurally related isomer, 5-[4-(1,2,4-triazol-4-yl)phenyl]-1H-tetrazole , serves as an excellent model for the coordination potential of this ligand class. This compound acts as an asymmetric heterobifunctional organic linker, featuring distinct triazole and tetrazole termini connected by a phenyl spacer. researchgate.net This asymmetry can be exploited to create non-centrosymmetric crystal structures and complex coordination environments. researchgate.net The tetrazole group can act as a hydrogen-bond donor, while the triazole can serve as an acceptor, facilitating the formation of ordered supramolecular assemblies even in the absence of metal ions. researchgate.net

The ability of phenyl-triazolyl-tetrazole type ligands to bridge metal centers is exemplified by the formation of a cadmium(II) coordination polymer using the ligand 5-[4-(1,2,4-triazol-4-yl)phenyl]-1H-tetrazole. researchgate.net In the resulting structure, catena-poly[[diaquacadmium(II)]bis{μ-5-[4-(1,2,4-triazol-4-yl)phenyl]tetrazol-1-ido-κ²N¹:N⁴'}], the ligand demonstrates its capacity to form robust, extended networks. researchgate.net

In this coordination polymer, the Cadmium(II) ion is situated on a center of inversion and features an octahedral coordination geometry. The equatorial plane is comprised of four nitrogen atoms from the triazole and tetrazole rings of two different ligands, while two water molecules occupy the apical positions. researchgate.net The metal centers are bridged by the tetrazolate anion of the ligand, resulting in a one-dimensional chain structure. researchgate.net The distance between adjacent metal centers is separated by the length of the ligand, at 11.1006 (7) Å. researchgate.net This demonstrates the utility of the phenyl spacer in creating predictable and well-defined distances within the polymer framework.

The detailed coordination environment and bond lengths highlight the specific interactions governing the assembly of the polymer.

| Bond | Length (Å) |

|---|---|

| Cd—N (triazole) | 2.2926 (17) |

| Cd—N (tetrazole) | 2.3603 (18) |

Data sourced from a study on the coordination polymer formed with 5-[4-(1,2,4-triazol-4-yl)phenyl]-1H-tetrazole. researchgate.net

The structure is further stabilized by hydrogen bonding between the coordinated water ligands and the tetrazole fragments, which act as a double hydrogen-bond donor-acceptor system, extending the one-dimensional chains into a three-dimensional supramolecular array. researchgate.net This research underscores the significant potential of ligands like 5-(2-phenyl-4-triazolyl)-2H-tetrazole for the rational design of functional coordination polymers and MOFs with tailored dimensionality and properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(2-phenyl-4-triazolyl)-2H-tetrazole, and how do reaction conditions influence yield and purity?

- Methodology : The compound is typically synthesized via [2+3] cycloaddition between azides and nitriles, or through metal-catalyzed coupling reactions. For example, copper-catalyzed Huisgen cycloaddition can introduce the triazolyl group. Reaction optimization involves adjusting solvent polarity (e.g., DMF vs. ethanol), temperature (80–120°C), and catalyst loading (e.g., 5–10 mol% CuI). Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical for isolating high-purity product .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic techniques?

- Methodology :

- X-ray crystallography : Use SHELX or WinGX for single-crystal structure refinement. Hydrogen bonding and π-stacking interactions in the tetrazole and triazole rings can be analyzed via ORTEP-3 visualization .

- Spectroscopy : H/C NMR (DMSO-d6) identifies proton environments (e.g., tetrazole NH at δ 10–12 ppm). IR spectroscopy confirms N–H (3200–3400 cm) and C=N (1600–1650 cm) stretches .

Q. What preliminary assays are recommended to assess the bioactivity of this compound?

- Methodology :

- Enzyme inhibition : Screen against cyclooxygenase-2 (COX-2) or angiotensin-converting enzyme (ACE) using fluorometric assays (λ 535 nm, λ 587 nm) .

- Antimicrobial activity : Perform broth microdilution (MIC values) against S. aureus (ATCC 25923) and E. coli (ATCC 25922) with 24–48 h incubation .

Advanced Research Questions

Q. How can synthetic protocols be optimized for scale-up without compromising reaction efficiency?

- Methodology :

- Use flow chemistry to enhance heat/mass transfer in exothermic cycloaddition reactions.

- Replace hazardous solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether).

- Validate purity via HPLC (C18 column, acetonitrile/water gradient) and LC-MS to detect byproducts (e.g., dehalogenated intermediates) .

Q. What strategies resolve contradictions in bioactivity data across different assay conditions?

- Methodology :

- Meta-analysis : Compare IC values from enzyme assays (pH 7.4, 37°C) versus cell-based assays (e.g., MTT in HeLa cells). Adjust for serum protein binding effects using equilibrium dialysis .

- Docking studies : Use AutoDock Vina to simulate binding interactions with COX-2 (PDB ID 5KIR) and correlate with experimental IC discrepancies .

Q. How do computational methods enhance the design of this compound derivatives for targeted drug delivery?

- Methodology :

- QSAR modeling : Train models with descriptors like logP, polar surface area, and H-bond acceptors to predict blood-brain barrier permeability.

- MD simulations : Analyze stability of ligand-receptor complexes (e.g., EGFR kinase) in explicit solvent (CHARMM36 force field) over 100 ns trajectories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.